2-Methyl-2-heptene

Catalog No.
S1539939
CAS No.
627-97-4
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-heptene

CAS Number

627-97-4

Product Name

2-Methyl-2-heptene

IUPAC Name

2-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

WEPNJTDVIIKRIK-UHFFFAOYSA-N

SMILES

CCCCC=C(C)C

Canonical SMILES

CCCCC=C(C)C

2-Methyl-2-heptene is an organic compound classified as an alkene with the molecular formula C8H16. It features a double bond between the second and third carbon atoms in its heptane chain, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 112.213 Da and is characterized by its structural formula, which can be represented as:

text
CH3 |CH3-CH-CH2-CH2-CH2-CH3

This structure indicates that the compound has a branched configuration, making it distinct from other alkenes with similar carbon counts.

, including:

  • Oxidation: The compound can be oxidized by singlet oxygen, leading to the formation of hydroperoxides. This reaction is facilitated by the excitation of thiazine dyes cation, indicating its potential involvement in oxidative stress pathways.
  • Hydrogenation: In the presence of hydrogen gas and a metal catalyst such as palladium or platinum, 2-methyl-2-heptene can be hydrogenated to produce 2-methylheptane.
  • Halogenation: The compound readily reacts with halogens (e.g., chlorine or bromine) to form dihalides through an addition reaction across the double bond.
  • Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide results in the formation of alkyl halides.

While specific biological activities of 2-methyl-2-heptene are not extensively documented, its ability to form hydroperoxides through oxidation suggests potential implications in oxidative stress-related processes. This could indicate a role in various biochemical pathways that involve reactive oxygen species.

The synthesis of 2-methyl-2-heptene can be achieved through several methods:

  • Dehydration of Alcohols: One common approach involves dehydrating 2-methyl-2-heptanol using an acid catalyst like sulfuric or phosphoric acid at elevated temperatures to facilitate water removal and double bond formation.
  • Elimination Reactions: Another method includes eliminating hydrogen halides from 2-methyl-2-heptyl halides using strong bases such as potassium hydroxide or sodium ethoxide, also requiring heat to drive the reaction.
  • Industrial Production: In industrial settings, 2-methyl-2-heptene is often produced via catalytic cracking of larger hydrocarbons, utilizing catalysts such as zeolites under high temperatures.

2-Methyl-2-heptene has several applications across various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
  • Fuel Additives: Due to its properties, it may be explored as an additive to enhance fuel performance by improving octane ratings and reducing emissions .

Several compounds share structural similarities with 2-methyl-2-heptene. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Differences
2-Methyl-1-hepteneDouble bond at first carbonDifferent regioselectivity in reactions
2-Methyl-2-hexeneShorter carbon chainSimilar structure but different physical properties
3-Methyl-2-hepteneMethyl group at third carbonVariations in reactivity due to double bond position

The unique structure of 2-methyl-2-heptene, particularly its branched configuration and position of the double bond, distinguishes it from these similar compounds, influencing both its physical and chemical properties significantly.

XLogP3

3.8

Boiling Point

122.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.79 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

627-97-4

Dates

Modify: 2023-08-15

Explore Compound Types